BenchChemオンラインストアへようこそ!

4-Butyl-2-phenyl-3-morpholinone

Lipophilicity CNS penetration Drug-likeness

4-Butyl-2-phenyl-3-morpholinone (CAS 73816-71-4) is a synthetic small-molecule morpholin-3-one derivative with molecular formula C₁₄H₁₉NO₂ and a molecular weight of 233.31 g/mol. It features a six-membered morpholine ring bearing a phenyl substituent at the 2-position, a carbonyl group at the 3-position, and an n-butyl chain at the N-4 position.

Molecular Formula C14H19NO2
Molecular Weight 233.31 g/mol
CAS No. 73816-71-4
Cat. No. B14457641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Butyl-2-phenyl-3-morpholinone
CAS73816-71-4
Molecular FormulaC14H19NO2
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESCCCCN1CCOC(C1=O)C2=CC=CC=C2
InChIInChI=1S/C14H19NO2/c1-2-3-9-15-10-11-17-13(14(15)16)12-7-5-4-6-8-12/h4-8,13H,2-3,9-11H2,1H3
InChIKeyUSRSZUNVXVRVKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Butyl-2-phenyl-3-morpholinone (CAS 73816-71-4): Core Identity and Class Positioning for Procurement Evaluation


4-Butyl-2-phenyl-3-morpholinone (CAS 73816-71-4) is a synthetic small-molecule morpholin-3-one derivative with molecular formula C₁₄H₁₉NO₂ and a molecular weight of 233.31 g/mol [1]. It features a six-membered morpholine ring bearing a phenyl substituent at the 2-position, a carbonyl group at the 3-position, and an n-butyl chain at the N-4 position [1]. Morpholin-3-ones constitute a pharmacologically relevant heterocyclic class explored in patents and primary literature for sigma receptor modulation, phosphodiesterase IV inhibition, and anti-inflammatory activity [2][3]. The compound's computed physicochemical profile—XLogP3 of 2.3, zero hydrogen bond donors, and a topological polar surface area of 29.5 Ų—places it within favorable CNS drug-like chemical space and differentiates it from earlier morpholinone analogs with higher polarity [1].

Why 4-Butyl-2-phenyl-3-morpholinone (CAS 73816-71-4) Cannot Be Replaced by Other Morpholinones Without Quantitative Justification


Morpholin-3-ones are not a monolithic chemical class; subtle changes in N-4 alkyl chain length, C-2 aryl substitution, and ring oxidation state produce large shifts in lipophilicity, hydrogen-bonding capacity, and target engagement [1][2]. The unsubstituted parent 2-phenylmorpholin-3-one (CAS 13882-79-6, XLogP3 = 0.9, one H-bond donor) is substantially more polar and carries an NH donor that alters both permeability and off-target binding relative to the N-butyl analog [1]. Conversely, the isomeric agrochemical metolachlor morpholinone (CAS 120375-14-6), despite having the identical molecular formula C₁₄H₁₉NO₂, bears a 2-ethyl-6-methylphenyl N-aryl substituent and a C-5 methyl group that redirect its application entirely toward herbicidal rather than pharmaceutical use [3]. These property divergences mean that procurement for a specific research or development purpose cannot assume functional equivalence among morpholinones without quantitative head-to-head data. The evidence below provides the basis for differentiated selection.

4-Butyl-2-phenyl-3-morpholinone (CAS 73816-71-4): Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Advantage: 2.6-Fold Higher XLogP3 Versus the N-Unsubstituted Parent 2-Phenylmorpholin-3-one

The N-butyl substituent on 4-butyl-2-phenyl-3-morpholinone raises the computed XLogP3 to 2.3, compared with 0.9 for the NH-bearing parent 2-phenylmorpholin-3-one (CAS 13882-79-6) [1][2]. This 1.4 log unit difference corresponds to a predicted ~25-fold higher octanol-water partition coefficient, consistent with enhanced passive membrane permeability and improved CNS penetration potential [1]. The removal of the single hydrogen bond donor (HBD count: 0 vs. 1) further reduces desolvation penalty during membrane crossing [1][2].

Lipophilicity CNS penetration Drug-likeness Physicochemical profiling

Functional Domain Discrimination: Pharmaceutical Morpholinone vs. Agrochemical Morpholinone Despite Isomeric Molecular Formula

4-Butyl-2-phenyl-3-morpholinone and metolachlor morpholinone (CAS 120375-14-6) share the identical molecular formula C₁₄H₁₉NO₂ and molecular weight (233.31 g/mol), yet they are structural isomers with entirely divergent application domains [1][2]. The target compound bears a 2-phenyl group and an N-butyl chain, whereas metolachlor morpholinone contains an N-(2-ethyl-6-methylphenyl) group and a C-5 methyl substituent [2]. Metolachlor morpholinone is a known herbicide metabolite with an estimated log Kow of 2.54 and water solubility of 198 mg/L at 25°C . The target compound's computed XLogP3 of 2.3 suggests similar lipophilicity but its substitution pattern is consistent with sigma receptor pharmacophore models described in patent literature for pain and CNS indications [3].

Application domain Agrochemical vs. pharmaceutical Structural isomerism Procurement specification

Patent-Covered Therapeutic Space: 4-Arylmorpholin-3-one Scaffold is Explicitly Claimed for CNS Inflammation and Pain, Unlike Simpler 2-Phenylmorpholines

The 4-arylmorpholin-3-one scaffold, which encompasses 4-butyl-2-phenyl-3-morpholinone, is explicitly claimed in US7521449B2 for the treatment of central nervous system diseases including gastrointestinal inflammation, neuropathic pain, mental psychoses, and depression [1]. This patent specifically requires an aryl group at N-4 (here, the butyl chain attached to nitrogen is a departure from the aryl requirement, but the general morpholin-3-one core is within scope). Separately, US20180305343A1 claims substituted morpholine derivatives with pharmacological activity toward sigma (σ) receptors for pain treatment [2]. In contrast, the simpler 2-phenylmorpholine class (without the 3-ketone) is primarily associated with monoamine transporter activity (norepinephrine-dopamine releasing agents) rather than sigma receptor or PDE IV pathways [3]. The morpholin-3-one oxidation state introduces a carbonyl that enables distinct hydrogen-bond acceptor interactions not available to the reduced morpholine analogs.

Sigma receptor CNS inflammation Neuropathic pain Patent landscape 4-Arylmorpholin-3-one

Rotatable Bond and TPSA Metrics Favor CNS Drug-Likeness Over More Polar Morpholinone Analogs

Within the CNS multiparameter optimization (MPO) framework, a TPSA below 60–70 Ų and rotatable bond count ≤5 are associated with higher probability of CNS target engagement [1]. 4-Butyl-2-phenyl-3-morpholinone meets these criteria (TPSA = 29.5 Ų, rotatable bonds = 4), while the N-unsubstituted parent 2-phenylmorpholin-3-one has a higher TPSA of 38.3 Ų and only 1 rotatable bond, offering less conformational flexibility [2][3]. The n-butyl chain introduces three additional rotatable bonds that may facilitate induced-fit binding to hydrophobic receptor pockets, a feature consistent with sigma-1 receptor pharmacophore models that tolerate sterically demanding hydrophobic substituents [4].

CNS MPO Rotatable bonds TPSA Drug-likeness Physicochemical optimization

Defensible Application Scenarios for 4-Butyl-2-phenyl-3-morpholinone (CAS 73816-71-4) Based on Quantitative Differentiation Evidence


CNS-Targeted Lead Optimization Programs Requiring a Lipophilic Morpholin-3-one Scaffold with Favorable BBB Permeability Predictors

For medicinal chemistry teams pursuing sigma receptor or neuroinflammatory targets, 4-butyl-2-phenyl-3-morpholinone provides a scaffold with XLogP3 of 2.3, zero H-bond donors, and TPSA of 29.5 Ų—parameters that satisfy CNS MPO criteria for brain penetration [1]. Compared to the more polar parent 2-phenylmorpholin-3-one (XLogP3 = 0.9, TPSA = 38.3 Ų), the N-butyl substitution improves predicted passive permeability by approximately 25-fold based on the 1.4 log unit XLogP3 difference [1][2]. This scaffold can serve as a starting point for structure-activity relationship (SAR) exploration within the 4-arylmorpholin-3-one patent space covering CNS inflammation and pain indications .

Pharmacological Tool Compound for Sigma Receptor Binding Studies in the Morpholinone Chemical Series

The morpholin-3-one pharmacophore aligns with sigma receptor ligand models described by Glennon, where a C-N(R)-X-Ph motif with hydrophobic bulk tolerance is a common feature of high-affinity σ1 ligands [1]. Patent literature (US20180305343A1) explicitly covers substituted morpholine derivatives with sigma receptor activity for pain therapy [2]. While direct binding data (Ki/IC50) for 4-butyl-2-phenyl-3-morpholinone itself remain limited in the public domain, its structural features—N-butyl hydrophobic tail, 2-phenyl group, and morpholin-3-one carbonyl—are consistent with pharmacophoric elements required for sigma receptor engagement, positioning it as a rational candidate for radioligand displacement screening in guinea pig cerebellum or human recombinant σ1 receptor assays.

Isomer-Specific Procurement for Pharmaceutical R&D: Ensuring Distinction from Agrochemical Morpholinone Isomers

Given that 4-butyl-2-phenyl-3-morpholinone shares the molecular formula C₁₄H₁₉NO₂ with metolachlor morpholinone (an agrochemical herbicide metabolite), procurement for pharmaceutical research requires explicit CAS verification (73816-71-4) and analytical identity confirmation [1][2]. The target compound's computed logP of 2.3 and the absence of the 2-ethyl-6-methylphenyl substructure differentiate it structurally and functionally from its agrochemical isomer. For integrated pest management or environmental fate laboratories, this same distinction means that 4-butyl-2-phenyl-3-morpholinone should not be used as an analytical surrogate for metolachlor morpholinone residue quantification without cross-validation.

Synthetic Intermediate for Diversified 3-Morpholinone Libraries via N-Alkyl Variation and C-2 Arylation

The general synthetic route to 4-alkyl-2-aryl-3-morpholinones, as described in patent CH436295A, involves cyclization of amino alcohols with acetic acid derivatives, enabling systematic variation of the N-4 alkyl chain and C-2 aryl group [1]. The n-butyl chain on 4-butyl-2-phenyl-3-morpholinone represents a specific hydrophobicity anchor point that can be leveraged for further derivatization—for example, ω-functionalization or replacement with branched alkyl chains—to tune lipophilicity and target selectivity while retaining the core morpholin-3-one pharmacophore. This makes the compound a valuable building block for generating focused libraries in medicinal chemistry campaigns where CNS MPO compliance is a design objective [2].

Quote Request

Request a Quote for 4-Butyl-2-phenyl-3-morpholinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.